Fmoc-Nva-OH

概要

説明

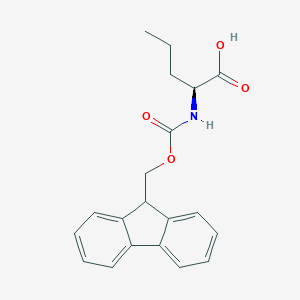

Fmoc-Nva-OH: N-α-Fmoc-L-norvaline , is a derivative of the amino acid norvaline. It is commonly used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to introduce norvaline residues into peptides . The compound has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Fmoc-Nva-OH is typically synthesized through a multi-step process involving the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis begins with the reaction of norvaline with Fmoc chloride in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected norvaline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Fmoc Protection Mechanism

The Fmoc group is introduced to the α-amino group of norvaline (Nva) via 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃/dioxane/H₂O or NaHCO₃/DMF). The reaction proceeds through nucleophilic attack of the amine on Fmoc-Cl, releasing HCl, which is neutralized by the base .

Key Reaction Data

| Reagent | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|

| Fmoc-Cl | NaHCO₃/DMF | 0–25°C | >95% | |

| Fmoc-OSu (succinimide ester) | Pyridine/CH₂Cl₂ | RT | 90–98% |

Notes :

- Fmoc-OSu is preferred over Fmoc-Cl for reduced side reactions (e.g., oligopeptide formation) .

- The Fmoc group is stable under acidic conditions but labile to basic deprotection .

Fmoc Deprotection Mechanism

Deprotection employs secondary amines (e.g., 20% piperidine in DMF) via an E1cb mechanism. The base abstracts the acidic fluorenyl proton (pKa ~23 in DMSO), forming a resonance-stabilized aromatic anion. This intermediate eliminates dibenzofulvene and CO₂, regenerating the free amine .

Deprotection Conditions

| Base | Solvent | Time (min) | Efficiency | Reference |

|---|---|---|---|---|

| Piperidine (20%) | DMF | 10–20 | >99% | |

| DBU (2%) + Piperidine (2%) | DMF | 10 | >99% |

Side Reactions :

- Residual dibenzofulvene may react with nucleophilic residues (e.g., cysteine) .

- Prolonged exposure to base can cause racemization of Nva .

Peptide Bond Formation

The carboxyl group of this compound is activated for coupling using carbodiimides (DIC, DCC) with additives (HOBt, OxymaPure) to minimize racemization .

Coupling Reagents and Efficiency

| Reagent System | Solvent | Coupling Time | Purity | Reference |

|---|---|---|---|---|

| DIC/HOBt | DMF | 45–60 min | ≥98% | |

| HATU/DIEA | DMF | 30–45 min | ≥99% |

Applications :

- Used in synthesizing [Nva²³]26RFa(20–26), a peptide analog 3× more potent than the native sequence .

- Key in OBOC (one-bead-one-compound) combinatorial libraries for high-throughput screening .

Stability and Side Reactions

- Thermal Stability : Decomposes above 150°C .

- Hydrolysis : Resistant to aqueous bases but susceptible to prolonged acidic exposure (e.g., TFA cleavage in SPPS) .

- Racemization Risk : Low (<1%) when coupling with HOBt or OxymaPure .

Derivatization and Functionalization

While this compound itself is primarily used in peptide backbone assembly, its derivatives enable advanced applications:

| Derivative | Reaction Type | Application | Reference |

|---|---|---|---|

| Fmoc-Nva(N₃)-OH | Cu(I)-catalyzed click | Stapled peptides, bioconjugation | |

| Fmoc-Nva(3-Et)-OH | Alkylation | γ-Secretase inhibitors |

Note : Azide-modified Fmoc-Nva(N₃)-OH facilitates Huisgen cycloaddition for peptide cyclization .

Analytical Characterization

Key Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 339.39 g/mol | MS | |

| Optical Rotation | [α]²⁰/D = -21° (c=1, DMF) | Polarimetry | |

| Purity | ≥98% (HPLC) | TLC/HPLC |

科学的研究の応用

Peptide Synthesis

Overview:

Fmoc-Nva-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). This method allows for the selective modification of amino acids while preserving the integrity of other functional groups.

Case Study:

In a study involving microwave-assisted SPPS, this compound was employed to synthesize tetrapeptides. The efficiency of this method was demonstrated through high yields and purity levels, showcasing the effectiveness of Fmoc protection in complex peptide structures .

Drug Development

Overview:

The compound plays a crucial role in designing peptide-based pharmaceuticals. Its ability to enhance stability and efficacy makes it an attractive candidate for therapeutic applications.

Case Study:

Research has shown that peptides synthesized using this compound exhibit improved pharmacokinetic properties. For instance, modifications made using this compound resulted in peptides with enhanced bioavailability and reduced degradation rates in biological systems .

Bioconjugation Techniques

Overview:

this compound is integral to bioconjugation processes, facilitating the attachment of peptides to other biomolecules. This application is essential for developing targeted therapies and diagnostics.

Case Study:

A notable application involved the conjugation of therapeutic peptides to antibodies using this compound as a linker. This approach demonstrated increased specificity and efficacy in targeting cancer cells, highlighting the potential for improved treatment outcomes .

Neuroscience Research

Overview:

In neuroscience, derivatives of this compound are explored for their neuroprotective effects. These compounds may contribute to developing treatments for neurodegenerative diseases.

Case Study:

Studies investigating the neuroprotective properties of peptides derived from this compound have shown promising results in cellular models of neurodegeneration. These peptides were found to mitigate oxidative stress and promote neuronal survival .

Material Science

Overview:

this compound is also being researched in material science for creating novel biomaterials that mimic natural tissues. This application has significant implications for regenerative medicine.

Case Study:

Recent investigations into hydrogels formed from this compound have revealed their potential for use in tissue engineering. These hydrogels exhibited favorable mechanical properties and biocompatibility, making them suitable candidates for supporting cell growth and tissue regeneration .

作用機序

The mechanism of action of Fmoc-Nva-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the free amino group, allowing the peptide to fold and function properly .

類似化合物との比較

Fmoc-D-Nva-OH: This is the D-enantiomer of Fmoc-Nva-OH and is used in similar applications but introduces D-norvaline residues into peptides.

Fmoc-L-Leucine: Another Fmoc-protected amino acid used in SPPS, but it introduces leucine residues instead of norvaline.

Fmoc-L-Isoleucine: Similar to this compound, but introduces isoleucine residues.

Uniqueness: this compound is unique in its ability to introduce norvaline residues into peptides, which can impart specific structural and functional properties to the resulting peptides. This makes it a valuable tool in peptide synthesis and research .

生物活性

Fmoc-Nva-OH (Fluorenylmethyloxycarbonyl-Norvaline) is an amino acid derivative commonly used in peptide synthesis. This compound has garnered attention for its unique biological activities, particularly in the context of drug development and peptide-based therapeutics. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

This compound is characterized by the following chemical properties:

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.4 g/mol

- CAS Number : 252049-05-1

These properties make this compound suitable for incorporation into peptides, enhancing their stability and activity.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to influence peptide conformation and stability. Research indicates that the incorporation of this compound into peptide sequences can enhance binding affinities to various receptors, including opioid receptors. For instance, analogs of dynorphin A incorporating this compound demonstrated improved binding affinities at mu, delta, and kappa opioid receptors compared to their non-modified counterparts .

Biological Activity Overview

- Binding Affinity : Studies have shown that peptides containing this compound exhibit increased binding affinity to opioid receptors, which are critical targets in pain management therapies. This is particularly evident in the context of dynorphin analogs, where modifications including this compound resulted in varied receptor interactions .

- Stability : The Fmoc group provides protection during synthesis while enhancing the stability of the resulting peptides against enzymatic degradation. This stability is crucial for developing therapeutic agents that require prolonged circulation times in biological systems .

- Antimicrobial Activity : Research has indicated that certain lipopeptides incorporating this compound show promising antimicrobial properties. The hydrophobic nature of the compound contributes to its ability to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents .

Case Study 1: Opioid Receptor Binding

A study synthesized several analogs of dynorphin A using an Fmoc-based strategy. These analogs were evaluated for their binding affinities at different opioid receptors. Results indicated that modifications with this compound led to enhanced binding at kappa receptors, suggesting potential for developing more effective analgesics .

Case Study 2: Antimicrobial Peptides

In another investigation focused on ultrashort cationic lipopeptides, the inclusion of this compound was correlated with increased antimicrobial activity against pathogens such as Pseudomonas aeruginosa. The study highlighted how structural modifications could optimize the efficacy of peptide-based antibiotics .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426880 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-28-6 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。